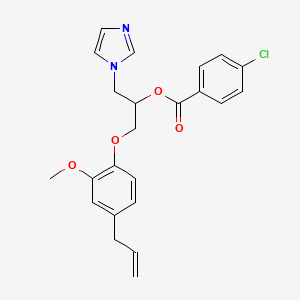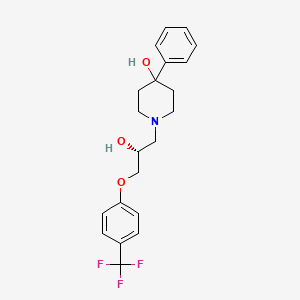
Twik-1/trek-1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Twik-1/trek-1-IN-1 is a compound known for its inhibitory effects on the two-pore domain potassium channel, specifically targeting the TREK-1 channel.
Preparation Methods
The synthesis of Twik-1/trek-1-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Twik-1/trek-1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Twik-1/trek-1-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the properties and functions of potassium channels.
Biology: The compound helps in understanding the role of potassium channels in cellular processes.
Medicine: It has potential therapeutic applications in treating depression, ischemic stroke, and other neurological disorders
Industry: The compound can be used in the development of new drugs targeting potassium channels.
Mechanism of Action
Twik-1/trek-1-IN-1 exerts its effects by inhibiting the TREK-1 potassium channel. This inhibition affects the flow of potassium ions across the cell membrane, thereby modulating cell excitability and membrane potential. The compound interacts with specific molecular targets and pathways, including the mechanosensitive properties of the TREK-1 channel .
Comparison with Similar Compounds
Twik-1/trek-1-IN-1 is unique compared to other similar compounds due to its specific inhibitory effects on the TREK-1 channel. Similar compounds include:
Fluoxetine: Known for its antidepressant effects, it also inhibits the TREK-1 channel but with different potency and efficacy.
IstTx: A peptide derived from ticks that blocks the TREK-1 channel in a dose-dependent manner
Hydroxyl-phenyl-piperidino derivatives: These compounds show high potency towards TREK-1 homodimers and have significant antidepressant-like effects.
This compound stands out due to its specific targeting of the TREK-1 channel and its potential therapeutic applications in various neurological conditions.
Properties
Molecular Formula |
C21H24F3NO3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[(2R)-2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C21H24F3NO3/c22-21(23,24)17-6-8-19(9-7-17)28-15-18(26)14-25-12-10-20(27,11-13-25)16-4-2-1-3-5-16/h1-9,18,26-27H,10-15H2/t18-/m1/s1 |
InChI Key |
KCWGFZJFASQMQC-GOSISDBHSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C[C@H](COC3=CC=C(C=C3)C(F)(F)F)O |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)



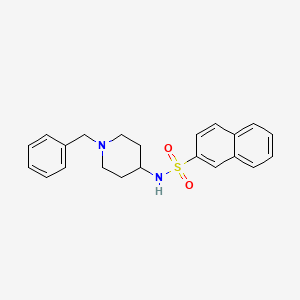
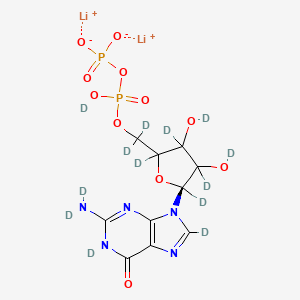
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
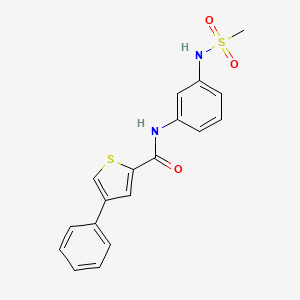
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)


